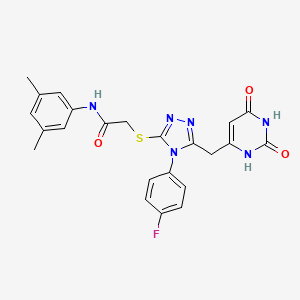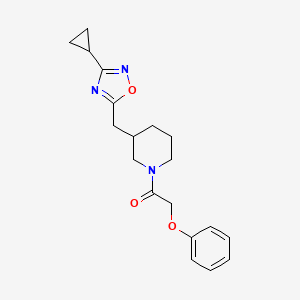![molecular formula C14H13N5O B2545603 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea CAS No. 1798539-23-7](/img/structure/B2545603.png)
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea" is a derivative of the pyrazolopyrimidine family, which is a class of compounds known for their diverse biological activities. This particular compound is not directly mentioned in the provided papers, but the papers do discuss various derivatives of pyrazolopyrimidines and their biological activities, such as anti-inflammatory properties, inhibition of enzymes like cyclooxygenase and phosphodiesterase, and their potential as ligands for receptors like the A3 adenosine receptor and the Peripheral Benzodiazepine Receptor (PBR).
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives is often achieved through multi-step reactions involving cyclization and functionalization. For instance, the synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines was performed via a cyclization reaction of 1-methyl-4-amino-3-phenylpyrazoles with ethyl acetoacetate . Similarly, a one-pot synthesis method for 1-arylpyrazolo[3,4-d]pyrimidin-4-ones has been developed, which involves the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with different lower aliphatic acids . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on these rings is crucial for the biological activity of these compounds. For example, the presence of a methyl group at the 2-position of the phenyl ring was found necessary for the activity of certain 6-phenylpyrazolo[3,4-d]pyrimidones . The molecular structure can be further confirmed by techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the 3-formylpyrazolo[1,5-a]pyrimidines can be used as intermediates for the preparation of functional fluorophores, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents with different lipophilicity and steric hindrance can significantly affect these properties . Additionally, the photophysical properties, including fluorescence intensity and quantum yields, can be altered by substituting different acceptor or donor groups at specific positions on the pyrazolopyrimidine scaffold .
科学的研究の応用
Pharmacological Applications
Pyrazolopyrimidine derivatives have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), a key enzyme implicated in the regulation of intracellular levels of cyclic nucleotides. These compounds, such as ITI-214, exhibit picomolar inhibitory potency and have demonstrated efficacy in vivo, suggesting potential applications in treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease, as well as other central nervous system (CNS) disorders (Peng Li et al., 2016).
Antimicrobial Activity
Novel pyrazolopyrimidine-based compounds have been found to inhibit DNA polymerase III in Staphlococcus aureus and other Gram-positive bacteria. These findings highlight the potential of these derivatives as antimicrobial agents, offering a new class of compounds for tackling bacterial infections (Amjad Ali et al., 2003).
Anti-Inflammatory and Analgesic Effects
Certain pyrazolopyrimidine compounds have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For instance, 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been tested for their anti-inflammatory activity and shown promising results, indicating their potential as therapeutic agents for inflammation-related conditions (R. Aggarwal et al., 2014).
Anticancer Activity
Research on pyrazolopyrimidine derivatives has also uncovered their potential as anticancer agents. Synthesis and biological evaluation of these compounds have shown significant antitumor activity against various cancer cell lines, suggesting their utility in cancer therapy (A. Rahmouni et al., 2016).
Synthesis and Chemical Properties
The development of efficient synthetic routes for pyrazolopyrimidine derivatives has been a focus of research, leading to the creation of novel compounds with potential applications in medicinal chemistry and as functional materials. For example, studies have detailed methods for regioselective synthesis under solvent-free conditions, contributing to the field of green chemistry (J. Quiroga et al., 2008).
作用機序
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications
Mode of Action
Compounds in the pyrazolo[1,5-a]pyrimidine family have been found to have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of these compounds .
Biochemical Pathways
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been used in optical applications, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to have significant photophysical properties, suggesting they may have effects at the molecular and cellular level related to light absorption and emission .
Action Environment
The photophysical properties of similar compounds in the pyrazolo[1,5-a]pyrimidine family suggest that light conditions could potentially influence their action .
特性
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBJSJHDFPZKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545520.png)
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545522.png)
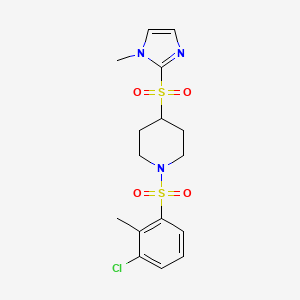
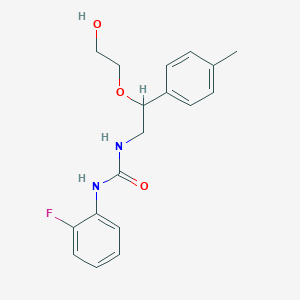

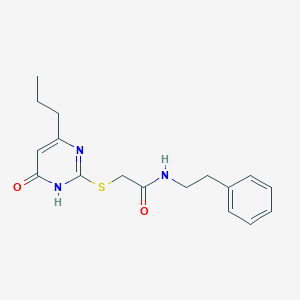
![4-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)
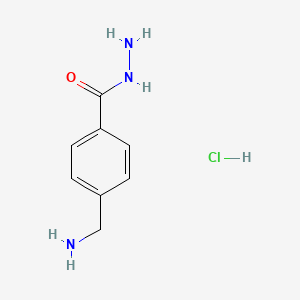
![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)
